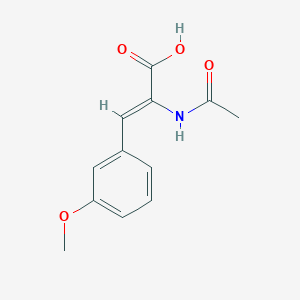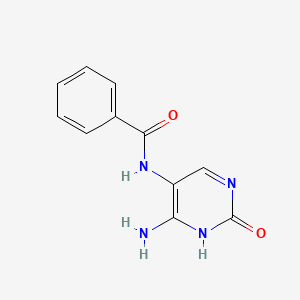
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an amino group at the 4th position and an oxo group at the 2nd position of the pyrimidine ring, along with a benzamide moiety attached at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
科学研究应用
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of kainate receptors, it binds to a site distinct from the agonist binding site, thereby inhibiting receptor activation . This interaction affects neurotransmission pathways, which can have therapeutic implications for neurological disorders.
相似化合物的比较
Similar Compounds
4-amino-2-oxo-1,2-dihydropyrimidine: Lacks the benzamide moiety but shares the pyrimidine core.
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure with an additional oxo group at the 6th position.
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a non-competitive antagonist of kainate receptors sets it apart from other similar compounds .
属性
IUPAC Name |
N-(6-amino-2-oxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-9-8(6-13-11(17)15-9)14-10(16)7-4-2-1-3-5-7/h1-6H,(H,14,16)(H3,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKWGWDJLHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(NC(=O)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)
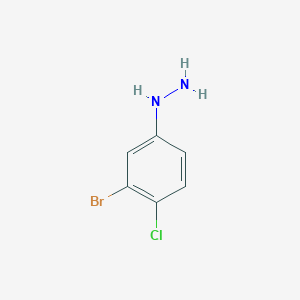
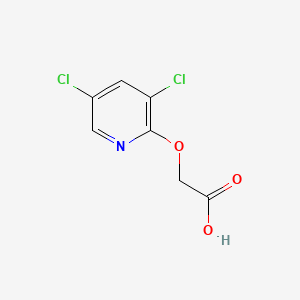
![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
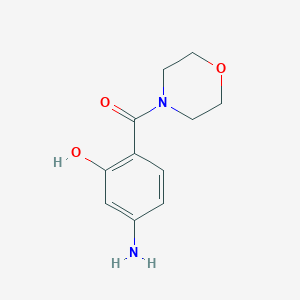
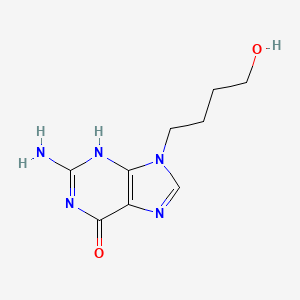
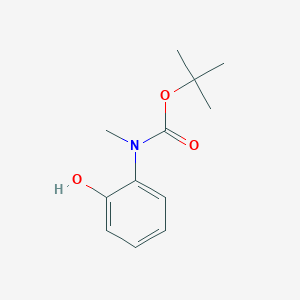

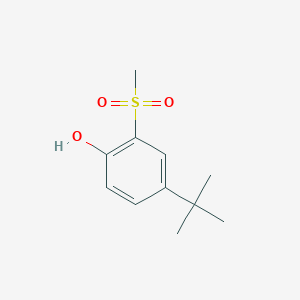


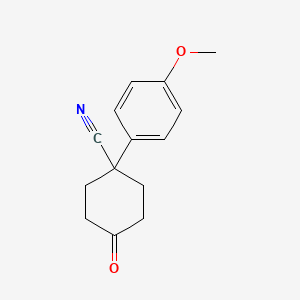
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7904260.png)
